molecular formula C24H25N3 B5588970 4-(1-naphthylmethyl)-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine

4-(1-naphthylmethyl)-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine

Cat. No. B5588970
M. Wt: 355.5 g/mol
InChI Key: GDUPRQHWKMSZPF-WGXYEJQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"4-(1-naphthylmethyl)-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine" is a chemical compound with potential significance in various fields of chemistry and pharmacology. The interest in this compound arises from its structural complexity and the functionalities it presents, which may lead to diverse chemical reactions and properties. Its synthesis, molecular structure analysis, and the study of its chemical and physical properties are essential for understanding its potential applications and behavior in chemical systems.

Synthesis Analysis

The synthesis of compounds related to "4-(1-naphthylmethyl)-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine" often involves complex organic reactions. Microwave-assisted synthesis techniques have been applied to similar compounds, demonstrating the efficiency of nucleophilic aromatic substitution reactions in producing heteroaryl ethers with high yields (Williams et al., 2010). Additionally, the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, exhibiting high affinities for serotonin receptors, indicates the versatility of piperazine derivatives in pharmacological contexts (Park et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques. Crystal structure determination, Hirshfeld surface analysis, and quantum computational studies have been employed to understand the molecular geometry, intermolecular interactions, and electronic properties of similar compounds (V. & C., 2021).

Chemical Reactions and Properties

Piperazine derivatives are known for their versatile chemical reactivity. Compounds with the piperazinyl group have been studied for their potential as neuroleptic agents, indicating the significance of the piperazine moiety in medicinal chemistry (Boswell et al., 1978). The reactivity of these compounds towards various reagents and conditions underscores their chemical diversity and potential for generating novel chemical entities.

properties

IUPAC Name

(E,E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3/c1-2-8-21(9-3-1)10-7-15-25-27-18-16-26(17-19-27)20-23-13-6-12-22-11-4-5-14-24(22)23/h1-15H,16-20H2/b10-7+,25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUPRQHWKMSZPF-WGXYEJQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-naphthylmethyl)-1-piperazinyl]-N-[(E,2E)-3-phenyl-2-propenylidene]amine

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